2-{4-[(3-bromobenzyl)oxy]phenyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole
Overview
Description
2-{4-[(3-bromobenzyl)oxy]phenyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-bromobenzyl)oxy]phenyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the bromobenzyl group: This step involves the reaction of the oxadiazole intermediate with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the dichlorophenyl group: This can be accomplished through a nucleophilic substitution reaction using 2,4-dichlorophenylboronic acid and a palladium catalyst under Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3-bromobenzyl)oxy]phenyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
2-{4-[(3-bromobenzyl)oxy]phenyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 2-{4-[(3-bromobenzyl)oxy]phenyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-bromobenzyl)oxy]phenyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole
- 2-{4-[(3-chlorobenzyl)oxy]phenyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole
- 2-{4-[(3-bromobenzyl)oxy]phenyl}-5-(2,4-difluorophenyl)-1,3,4-oxadiazole
Uniqueness
The uniqueness of 2-{4-[(3-bromobenzyl)oxy]phenyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromobenzyl and dichlorophenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
2-[4-[(3-bromophenyl)methoxy]phenyl]-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrCl2N2O2/c22-15-3-1-2-13(10-15)12-27-17-7-4-14(5-8-17)20-25-26-21(28-20)18-9-6-16(23)11-19(18)24/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTRTEDGGXLQQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C3=NN=C(O3)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrCl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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